Product packaging for 1-Amino-3-phenoxypropan-2-ol(Cat. No.:CAS No. 4287-19-8)

1-Amino-3-phenoxypropan-2-ol

Cat. No.: B1271856
CAS No.: 4287-19-8
M. Wt: 167.2 g/mol
InChI Key: JZEHWMUIAKALDN-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol Chemistry and β-Amino Alcohol Significance

1-Amino-3-phenoxypropan-2-ol belongs to the structural class of β-amino alcohols (or 1,2-amino alcohols), which are organic compounds containing both an amine and a hydroxyl functional group attached to adjacent carbon atoms. The β-amino alcohol framework is a significant structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnscispace.com These compounds are considered versatile intermediates and building blocks in organic synthesis, largely due to the presence of the two reactive functional groups. scispace.com

The significance of β-amino alcohols stems from their utility as precursors for a wide range of biologically active molecules. scispace.com They are core components of hydroxy amino acids, such as the aryl serine moiety in vancomycin-class antibiotics. scispace.com Furthermore, this structural unit is crucial in the development of chiral auxiliaries and ligands for asymmetric catalysis, which are vital for creating enantiomerically pure compounds. westlake.edu.cnscispace.com The development of synthetic methods for chiral β-amino alcohols is an active area of research, with established routes including the ring-opening of epoxides, hydrogenation of α-amino ketones, and various coupling reactions. westlake.edu.cnorganic-chemistry.org

Academic Relevance in Organic Synthesis and Medicinal Chemistry Research

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its structure, featuring a primary amine, a secondary alcohol, and a phenoxy ether, allows for diverse chemical transformations. The amine and alcohol groups can be readily functionalized, making the compound a versatile scaffold for building more complex molecular architectures.

In medicinal chemistry, derivatives of this compound have been the subject of significant academic investigation. For instance, structural modifications of this backbone have been explored to develop novel therapeutic agents. Research has led to the discovery of derivatives that act as potent monoamine reuptake inhibitors, with specific isomers showing high selectivity for the norepinephrine (B1679862) transporter over serotonin (B10506) and dopamine (B1211576) transporters. researchgate.net Other studies have focused on incorporating the this compound moiety into heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, to create new compounds for biological screening. acs.orgbohrium.com The fundamental structure is also related to that of Propranolol (B1214883), a well-known beta-blocker, where the primary amine is substituted with an isopropyl group. researchgate.netiucr.org These research endeavors highlight the compound's importance as a foundational structure for generating novel molecules with potential pharmacological applications.

Compound Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₂ chemical-suppliers.euguidechem.com
Molecular Weight 167.21 g/mol chemical-suppliers.euguidechem.com
CAS Number 4287-19-8 chemical-suppliers.euguidechem.com
Appearance White powder chemical-suppliers.euguidechem.com
Melting Point 145-147 °C chemical-suppliers.eu
Boiling Point 330.2 °C at 760 mmHg chemical-suppliers.eu
Density 1.129 g/cm³ chemical-suppliers.eu
Solubility Soluble in water chemical-suppliers.euguidechem.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 4 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1271856 1-Amino-3-phenoxypropan-2-ol CAS No. 4287-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHWMUIAKALDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962749
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-19-8
Record name 2-Propanol, 1-amino-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 1 Amino 3 Phenoxypropan 2 Ol

Epoxide Aminolysis Approaches

The direct ring-opening of an epoxide with an amine, known as epoxide aminolysis, represents a straightforward approach to β-amino alcohols like 1-amino-3-phenoxypropan-2-ol. This method typically involves the reaction of 2-phenoxypropylene oxide with ammonia (B1221849).

Reaction Mechanism and Regioselectivity Considerations for 2-Phenoxypropylene Oxide Amination

The fundamental reaction mechanism of epoxide aminolysis involves the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and, after protonation of the resulting alkoxide, yields the desired amino alcohol. The reaction proceeds via an S\textsubscript{N}2 mechanism.

A critical aspect of the amination of unsymmetrical epoxides like 2-phenoxypropylene oxide is regioselectivity. The nucleophilic attack can theoretically occur at either the C1 (terminal) or C2 (internal) carbon of the epoxide. Generally, under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom. In the case of 2-phenoxypropylene oxide, this corresponds to the terminal C1 carbon, leading to the formation of the desired this compound isomer.

However, the regioselectivity can be influenced by the electronic effects of the substituents. The phenoxy group at the C3 position can exert an influence on the electronic distribution within the epoxide ring, but the steric hindrance at the C2 carbon typically dominates, directing the nucleophilic attack to the C1 position.

Optimization of Reaction Parameters: Temperature, Solvent, and Catalyst Systems

The efficiency and selectivity of the epoxide aminolysis are highly dependent on the reaction parameters. Optimization of temperature, solvent, and the use of catalysts are crucial for maximizing the yield of the desired product.

Temperature: The reaction temperature significantly impacts the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. For the aminolysis of epoxides, temperatures in the range of 50-85°C have been reported to be effective. Microwave irradiation has also been employed to reduce reaction times significantly.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used as they can solvate both the amine and the epoxide. In some cases, solvent-free conditions have been shown to be effective, offering a more environmentally friendly approach.

Catalyst Systems: The use of catalysts can dramatically improve the rate and regioselectivity of the epoxide opening. Ammonium formate (B1220265) has been used as a mild catalyst for the aminolysis of 2-phenoxypropylene oxide with aqueous ammonia. Various Lewis acids have also been investigated for their catalytic activity. For instance, yttrium chloride (YCl₃) and scandium chloride (ScCl₃) have been shown to be effective catalysts for the ring-opening of epoxides with amines, with YCl₃ demonstrating high conversion rates at room temperature under solvent-free conditions. Other metal salts, such as zinc(II) perchlorate (B79767) and calcium trifluoromethanesulfonate, have also been reported to catalyze this transformation with high regio- and stereoselectivity.

Table 1: Impact of Reaction Parameters on Epoxide Aminolysis of 2-Phenoxypropylene Oxide Analogues

Parameter Condition Effect on Yield and Regioselectivity Reference(s)
Catalyst Ammonium Formate Facilitates ring-opening under mild conditions.
Yttrium Chloride (YCl₃) >90% conversion with high regioselectivity.
Scandium Chloride (ScCl₃) 82% conversion with 92% regioselectivity for the analogous reaction of styrene (B11656) oxide with aniline.
Zinc(II) Perchlorate High yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions.
Calcium Trifluoromethanesulfonate High regio- and stereoselectivity.
Temperature 50°C Maximizes kinetics while minimizing side reactions.
85°C Effective for the reaction.
Solvent Methanol Enhances ammonia solubility.
Ethanol Commonly used polar protic solvent.
Solvent-free Environmentally friendly and can be highly efficient.

This table presents a summary of findings for the aminolysis of 2-phenoxypropylene oxide and structurally similar epoxides.

Advanced Reagent Systems for Enhanced Yield and Selectivity

To further improve the synthesis of this compound via epoxide aminolysis, advanced reagent systems have been explored. These often involve more sophisticated catalysts or reaction media. The use of metal-organic frameworks (MOFs) as heterogeneous catalysts has shown promise in providing high selectivity and facilitating catalyst recovery.

Furthermore, the choice of the aminating agent can also be varied. While aqueous ammonia is a common choice, other ammonia surrogates can be employed. The use of protected amines followed by a deprotection step can sometimes offer better control over the reaction.

Gabriel Synthesis Pathway

The Gabriel synthesis provides an alternative and often more controlled method for the preparation of primary amines, including this compound. This multi-step pathway avoids the potential for over-alkylation that can occur in direct amination reactions. The synthesis starts with the reaction of potassium phthalimide (B116566) with an appropriate electrophile.

Utilization of Epichlorohydrin Derivatives and Phthalimide Intermediate Formation

In the context of synthesizing this compound, the Gabriel pathway typically commences with the reaction of potassium phthalimide with epichlorohydrin. This S\textsubscript{N}2 reaction results in the formation of an N-alkylated phthalimide intermediate, specifically 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione. Phthalimide acts as a protected form of ammonia, with its nitrogen atom serving as the nucleophile. The bulky nature of the phthalimide group generally ensures that the reaction stops after a single alkylation.

Ring Opening, Phenoxy Substitution, and Amine Deprotection Strategies

Following the formation of the phthalimide-epoxide intermediate, the synthesis proceeds through a series of transformations:

Ring Opening: The epoxide ring of 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione is opened. This can be achieved by treatment with a hydrogen halide, such as hydrogen chloride, to yield a chlorohydrin intermediate, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Phenoxy Substitution: The next step involves the introduction of the phenoxy group. This is accomplished through a nucleophilic substitution reaction where the chloride of the chlorohydrin intermediate is displaced by a phenoxide ion. This reaction is typically carried out under basic conditions, for example, by reacting the intermediate with phenol (B47542) in the presence of a base.

Amine Deprotection: The final step is the liberation of the primary amine from the phthalimide group. The most common method for this deprotection is hydrazinolysis, which involves reacting the N-substituted phthalimide with hydrazine (B178648) (N₂H₄). This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic byproduct, phthalhydrazide, and the desired primary amine, this compound. Alternative deprotection methods include acidic or basic hydrolysis, although these may require harsh reaction conditions and can sometimes result in lower yields.

Table 2: Key Steps in the Gabriel Synthesis of this compound

Step Reactants Product Key Transformation Reference(s)
1. Phthalimide Alkylation Potassium Phthalimide, Epichlorohydrin 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione Formation of the N-alkylated phthalimide-epoxide intermediate.
2. Epoxide Ring Opening 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione, HCl 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Conversion of the epoxide to a chlorohydrin.
3. Phenoxy Substitution 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, Phenol, Base 2-(2-Hydroxy-3-phenoxypropyl)isoindoline-1,3-dione Displacement of the chloride with a phenoxide group.
4. Amine Deprotection 2-(2-Hydroxy-3-phenoxypropyl)isoindoline-1,3-dione, Hydrazine This compound, Phthalhydrazide Liberation of the primary amine.

Challenges and Solutions in Multi-step Synthesis for this compound

Multi-step synthesis of this compound presents several challenges that can impact yield, purity, and stereochemical control. Key hurdles include managing steric hindrance and achieving regioselectivity.

One of the primary challenges is steric hindrance , where bulky substituents on the precursor molecules can slow down reaction rates. vulcanchem.com This often necessitates the use of higher temperatures or catalysts to drive the reaction forward. vulcanchem.com For instance, in the synthesis of analogues like 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol, the bulky nature of the amine can impede the reaction. vulcanchem.com

Another significant challenge is ensuring regioselectivity , particularly in reactions involving unsymmetrical intermediates. vulcanchem.com For example, the ring-opening of 1,2-epoxy-3-phenoxypropane with an amine can potentially yield two isomeric products. Controlling the reaction conditions is crucial to favor the formation of the desired this compound isomer. vulcanchem.comresearchgate.net The opening of the oxirane ring in 1,2-epoxy-3-phenoxypropane generally follows Krasuskii's rule, where the hydroxyl group forms at the less hydrogenated carbon atom. researchgate.net

Solutions to these challenges often involve the careful selection of starting materials, catalysts, and reaction conditions. For instance, enzymatic resolutions can offer a high degree of stereoselectivity, providing a pathway to optically pure enantiomers. uni-duesseldorf.de Additionally, the use of protecting groups can be employed to block reactive sites and direct the reaction towards the desired product, although this adds extra steps to the synthesis.

Nucleophilic Substitution Reactions of Halogenated Precursors

A common and direct approach for synthesizing this compound involves the nucleophilic substitution of halogenated precursors. This method typically utilizes 3-chloro-1-phenoxypropan-2-ol as a key intermediate.

The amination of 3-chloro-1-phenoxypropan-2-ol is a key step in the synthesis of this compound. This reaction involves the displacement of the chlorine atom by an amino group. A straightforward method is the reaction with aqueous ammonia at elevated temperatures, typically between 60–80°C. This process, while direct, requires careful control to achieve good yields, which can range from 70–85% depending on factors like solvent polarity and temperature regulation.

The reaction mechanism is a typical SN2 nucleophilic substitution, where the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the formation of the C-N bond and the expulsion of the chloride ion. The reactivity of the chlorohydrin can be influenced by the nature of the amine used.

A significant challenge in the amination of 3-chloro-1-phenoxypropan-2-ol is the competing elimination reaction (dehydrohalogenation), which leads to the formation of an undesired epoxide byproduct. This side reaction is particularly favored under basic conditions.

To suppress this elimination pathway, precise control of the reaction's pH is essential. Maintaining the pH in the range of 9–10 helps to minimize the dehydrohalogenation reaction while still allowing the amination to proceed at a reasonable rate. While pH adjustment is not always necessary, the reaction itself can lead to a decrease in pH, which may require the addition of a base to maintain the optimal range. google.com

Parameter Condition Effect
Temperature60–80°CPromotes amination but can also increase elimination
pH9–10Suppresses dehydrohalogenation
Solvent PolarityHighCan favor substitution over elimination

Amination of 3-Chloro-1-phenoxypropan-2-ol Derivatives

Chiral Synthesis and Stereoselective Preparation of Enantiomers

Many of the biological activities associated with this compound and its analogues are stereospecific, residing in a single enantiomer. Therefore, the development of methods for the chiral synthesis and stereoselective preparation of enantiomers is of paramount importance.

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries. While industrially, the resolution of a racemic mixture is often a more advantageous alternative, asymmetric synthesis provides an elegant and efficient route to enantiomerically pure compounds. google.com

Enzymatic reactions are a powerful tool in asymmetric synthesis. For example, lipases can be used for the kinetic resolution of racemic amino alcohols through selective esterification of one enantiomer. Another approach involves the use of chiral derivatizing reagents to create diastereomers that can be separated. akjournals.com The development of enzyme cascades, combining multiple enzymatic steps in a single pot, represents a highly atom- and step-efficient strategy for producing chiral amino alcohols from simple, achiral starting materials. uni-duesseldorf.de

Resolution techniques are widely used to separate enantiomers from a racemic mixture. One common method is diastereomeric resolution , which involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. rsc.orgacs.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. unchainedlabs.com Chiral acids, such as tartaric acid and its derivatives, are prominent resolving agents for amino alcohols. acs.org

Another approach is enantiomeric resolution , which can be achieved through methods like chiral chromatography. unchainedlabs.com More advanced techniques involve the use of boric acid and a chiral diol, such as 1,1'-bi-2-naphthol, to form diastereomeric borate (B1201080) complexes that can be separated. acs.orgnih.gov This method has been successfully applied to the resolution of various racemic amino alcohols. acs.orgnih.gov

Technique Description Example Resolving Agents
Diastereomeric ResolutionFormation of separable diastereomersTartaric acid, O-acyl tartaric acid, (R)-(+)-1,1'-bi-2-naphthol with boric acid
Enantiomeric ResolutionDirect separation of enantiomersChiral chromatography
Kinetic ResolutionEnantioselective reaction of one enantiomerLipases for selective esterification

Application of Chiral Auxiliaries and Organocatalysis in Propanol (B110389) Synthesis

The synthesis of enantiomerically pure β-amino alcohols such as this compound is of significant interest due to their role as building blocks in medicinal chemistry. acs.org Achieving high stereoselectivity often requires advanced strategies like the use of chiral auxiliaries or organocatalysis. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed, the principle is a cornerstone of asymmetric synthesis.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a powerful and sustainable alternative to metal-based catalysts. uni-regensburg.deunibo.it This field has grown rapidly due to the low toxicity, stability, and ready availability of organocatalysts. uni-regensburg.de The synthesis of β-amino alcohols can be achieved through organocatalytic methods, most notably through the asymmetric ring-opening of epoxides. The classical approach to synthesizing these compounds involves the ring-opening of an epoxide with an amine, a reaction that can suffer from poor regioselectivity. asianpubs.org Organocatalysts, such as thiourea (B124793) derivatives, have been reported to effectively catalyze the aminolysis of epoxides. asianpubs.org Furthermore, organocatalytic reactions like the Baylis-Hillman reaction can produce densely functionalized molecules that serve as versatile precursors to various amino alcohols. rasayanjournal.co.in

The table below summarizes catalysts and conditions relevant to organocatalytic approaches for β-amino alcohol synthesis.

Catalyst TypeSubstrate ExampleKey FeaturesResearch Finding
β-Cyclodextrin 1,2-Epoxy-3-phenoxypropaneSupramolecular catalysis in water, environmentally benign, catalyst is reusable.Catalyzes the ring-opening of the epoxide with aromatic amines, achieving yields of up to 96% in water at 30°C. asianpubs.org
Thiourea General EpoxidesHydrogen-bonding catalyst.Used for ring-opening reactions of epoxides with amines. asianpubs.org
Tertiary Amines / Phosphines Activated Alkenes & ElectrophilesBaylis-Hillman ReactionCreates complex, functionalized adducts which can be converted into amino alcohols through subsequent reduction steps. rasayanjournal.co.in

Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent research has focused on developing novel and sustainable methods for the synthesis of this compound and related structures. These approaches aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions. researchgate.net Key areas of innovation include biocatalysis, the use of green solvents, and novel catalytic systems.

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. acs.org Several enzymatic strategies have been developed for the synthesis of chiral amino alcohols.

Lipases and Phase Transfer Catalysis (PTC): A one-pot synthesis has been developed using a lipase (B570770) from Aspergillus Oryzae in conjunction with an ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), acting as a phase transfer catalyst. researchgate.net This method efficiently produces β-amino alcohol derivatives from phenols, epichlorohydrin, and amines in a single step with high yields and regioselectivity. The lipase biocatalyst was shown to be reusable for up to four cycles. researchgate.net

EntryBaseCatalyst SystemTime (h)Yield (%)
1K₂CO₃Lipase (10% w/w) & [BMIM]Cl (0.1 mmol)5.565
2K₂CO₃Lipase (10% w/w) & [BMIM]Cl (0.2 mmol)392
3NaHCO₃Lipase (10% w/w) & [BMIM]Cl (0.2 mmol)3.587
Data derived from a study on the synthesis of β-amino alcohol derivatives using phenol, epichlorohydrin, and an amine. researchgate.net

Transaminases and Dehydrogenases: Engineered enzymes such as ω-transaminases (ωTAs) and amine dehydrogenases (AmDHs) are highly effective for asymmetric synthesis. researchgate.netmdpi.com For instance, ω-TAs can convert a ketone precursor, such as 1-phenoxypropan-2-one, into the corresponding chiral amine with high enantiomeric excess. researchgate.net Similarly, AmDHs have been engineered for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with conversions up to 99% and >99% enantiomeric excess (ee). researchgate.net These enzymatic cascades often utilize cofactor recycling systems to improve atom economy. researchgate.net

Sustainable and Novel Catalytic Methods

Beyond biocatalysis, other green chemistry approaches have been explored.

β-Cyclodextrin in Water: The use of β-cyclodextrin as a catalyst for the ring-opening of 1,2-epoxy-3-phenoxypropane with various amines in water represents a significant advancement. asianpubs.org This method avoids hazardous organic solvents and utilizes a biodegradable, reusable catalyst, achieving excellent yields (80-96%). asianpubs.org

Copper (0) Catalysis: An efficient method utilizing a highly reactive form of copper (0) as a catalyst for the aminolysis of epoxides has been reported. ijsrst.com This process offers good yields and high regioselectivity for the synthesis of 1,2-amino alcohols under mild conditions. ijsrst.com

The following table details results for the β-cyclodextrin catalyzed synthesis of this compound derivatives in water.

Amine NucleophileTime (h)Yield (%)
Aniline3.592
o-Toluidine4.090
p-Toluidine3.596
o-Anisidine4.588
Reaction Conditions: 1,2-epoxy-3-phenoxypropane, amine, and β-cyclodextrin in water at 30°C. asianpubs.org

Iii. Chemical Reactivity and Transformation Studies of 1 Amino 3 Phenoxypropan 2 Ol

Selective Oxidation Reactions

The presence of both an amino and a hydroxyl group on the same molecule presents a challenge for selective oxidation. The secondary alcohol can be oxidized to a ketone, but the primary amine is also susceptible to oxidation. Therefore, achieving chemoselectivity is crucial in synthetic applications.

The secondary alcohol in 1-Amino-3-phenoxypropan-2-ol can be oxidized to the corresponding β-amino ketone, 1-amino-3-phenoxypropan-2-one. This transformation is a key step in the synthesis of various biologically active molecules. The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has historically been a significant challenge in organic synthesis, often necessitating protection and deprotection strategies. organic-chemistry.orgnih.gov However, modern catalytic systems have enabled this transformation with high selectivity.

The development of chemoselective oxidizing agents has been a significant area of research. For the oxidation of amino alcohols like this compound, the ideal reagent should selectively oxidize the hydroxyl group without affecting the amino group.

Several catalytic systems have proven effective for this purpose. One of the most successful approaches involves the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, in combination with a co-oxidant. For instance, the use of trichloroisocyanuric acid with a catalytic amount of TEMPO allows for the efficient and mild oxidation of β-amino alcohols to the corresponding α-amino aldehydes. organic-chemistry.orgnih.gov This system is highly chemoselective, with secondary carbinols being oxidized more slowly than primary ones. organic-chemistry.orgnih.gov

A highly effective method for the chemoselective aerobic oxidation of unprotected amino alcohols utilizes a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. organic-chemistry.orgnih.govresearchgate.net This system demonstrates remarkable selectivity for the alcohol group, accommodating primary, secondary, and tertiary amino groups, and proceeds in good to high yields at ambient temperature under an air atmosphere. organic-chemistry.orgnih.govresearchgate.net The combination of AZADO with a copper salt, such as CuBr, and a base like 4-dimethylaminopyridine (B28879) (DMAP), selectively oxidizes alcohols in the presence of unprotected amines. researchgate.net

The following table summarizes representative conditions for the selective oxidation of secondary amino alcohols to the corresponding ketones, which are applicable to this compound.

Oxidizing SystemCo-catalyst/AdditiveSolventTemperatureYieldReference
Trichloroisocyanuric Acid/TEMPO-DichloromethaneRoom Temp.Good organic-chemistry.orgnih.gov
AZADO/CuClbpy/DMAPAcetonitrile (B52724)Room Temp.High researchgate.net
CuI/TEMPODMAPAcetonitrileRoom Temp.Good researchgate.net

Conversion to Corresponding Carbonyl Compounds (Ketones, Aldehydes)

Reduction Chemistry

The reduction of this compound and its derivatives can target different functional groups depending on the reducing agent and reaction conditions employed.

While this compound already contains an alcohol and an amine, its derivatives, such as the corresponding ketone (1-amino-3-phenoxypropan-2-one), can be reduced back to the alcohol. The reduction of β-amino ketones is a common method for synthesizing β-amino alcohols. acs.orgthieme-connect.com Stronger reducing agents can potentially affect other parts of the molecule. For instance, while sodium borohydride (B1222165) is generally selective for ketones and aldehydes, lithium aluminum hydride (LiAlH4) is a more powerful reducing agent capable of reducing a wider range of functional groups, including amides and esters to amines and alcohols, respectively. masterorganicchemistry.comrsc.org

Catalytic hydrogenation is a widely used reduction method. For phenoxy propanolamine (B44665) derivatives, care must be taken to avoid hydrogenolysis of the phenoxy group, depending on the catalyst and conditions. Catalytic hydrogenation of a pyridine (B92270) ring in related (aryloxy)propanolamine structures has been reported. lookchem.com For the reduction of a ketone derivative of this compound, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) would be a viable method to regenerate the secondary alcohol. illinois.edu

Hydride reducing agents offer a complementary approach. Sodium borohydride (NaBH4) is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols and is generally unreactive towards esters and amides under standard conditions. rsc.org In contrast, lithium aluminum hydride (LiAlH4) is a much stronger reducing agent. If this compound were first acylated at the amino group to form an amide, subsequent reduction with LiAlH4 would reduce the amide to a secondary amine and could also potentially affect other functional groups. masterorganicchemistry.comlibretexts.org

The table below outlines common reduction methodologies applicable to derivatives of this compound.

Substrate DerivativeReducing Agent/CatalystProduct TypeReference
1-Amino-3-phenoxypropan-2-oneSodium BorohydrideSecondary Alcohol rsc.org
1-Amino-3-phenoxypropan-2-oneCatalytic HydrogenationSecondary Alcohol illinois.edu
N-acyl-1-amino-3-phenoxypropan-2-olLithium Aluminum HydrideSecondary Amine masterorganicchemistry.comlibretexts.org

Reduction of Functional Groups to Alcohols or Amines

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile and can readily participate in substitution reactions with various electrophiles. These reactions are fundamental to the synthesis of a wide array of derivatives, including many pharmaceutical compounds.

A prominent example of this reactivity is the synthesis of β-adrenergic blocking agents (beta-blockers). For instance, the synthesis of propranolol (B1214883) and its analogs often involves the N-alkylation of a primary amine with an appropriate alkylating agent. google.comresearchgate.net The reaction of 1-amino-3-(1-naphthoxy)propan-2-ol with isopropylamine (B41738) is a key step in some synthetic routes to propranolol. Conversely, this compound can be N-alkylated with various alkyl halides to produce secondary or tertiary amines. metu.edu.tr

N-acylation is another common transformation of the amino group. Reaction with acylating agents such as acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) leads to the formation of the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. google.com

The following table presents examples of nucleophilic substitution reactions involving the amino group of this compound or its analogs.

ElectrophileReaction TypeProduct TypeReference
Isopropyl HalideN-AlkylationSecondary Amine google.comresearchgate.net
Benzyl BromideN-AlkylationSecondary Amine acs.org
Acetyl ChlorideN-AcylationAmide google.com
Benzoyl ChlorideN-AcylationAmide google.com
Acetic Anhydride (B1165640)N-AcylationAmide google.com

Alkylation and Acylation for Secondary and Tertiary Amine Formation

The primary amino group of this compound is a key site for nucleophilic attack, readily undergoing alkylation and acylation reactions to form secondary and tertiary amines.

Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various synthetic methodologies. For instance, reaction with alkyl halides is a common approach. The synthesis of N-substituted derivatives is often a crucial step in the development of more complex molecules. A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives utilized the alkylation of a related phenoxypropanol amine with piperazine (B1678402) aryl derivatives in the presence of pyridine in THF at room temperature to achieve good yields. acs.org Biocatalytic methods, employing ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms), have also been developed for the asymmetric synthesis of secondary and tertiary amines from related α,β-unsaturated ketones, demonstrating the potential for stereocontrolled alkylation. acs.org

Acylation: Acylation of the amino group is another fundamental transformation, typically carried out using acyl chlorides or anhydrides. This reaction leads to the formation of amides. For example, the reaction of a related amino alcohol with chloroacetyl chloride has been reported. acs.org These acylation reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.

Interactive Table: Representative Alkylation and Acylation Reactions

Reaction TypeReagents and ConditionsProduct Type
AlkylationAlkyl halides, Pyridine, THF, Room TemperatureSecondary/Tertiary Amine
AcylationAcyl chlorides, BaseAmide

Formation of Imine and Amide Derivatives

The primary amine of this compound can also participate in condensation reactions to form imines and can be converted to amides as previously mentioned.

Imine Formation: The reaction of the primary amine with aldehydes or ketones yields imine derivatives, also known as Schiff bases. These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. A study describes the preparation of 1-arylideneamino- and 1-alkylideneamino-3-phenoxypropan-2-ol N-oxides, which are derived from the corresponding imines. researchgate.nettandfonline.com

Amide Formation: As discussed in the acylation section, amides are readily formed from this compound. The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide from a related amine has been achieved through microwave-assisted reactions, highlighting an efficient method for amide bond formation. smolecule.com

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is another site for chemical modification, primarily through esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a base. The formation of esters from related amino alcohols is a well-established transformation.

Etherification: Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The etherification of related DGEBA/DDM networks in the presence of imidazole (B134444) has been observed through an increase in the ether band intensity in FTIR spectra. cnrs.fr

Functionalization for Further Derivatization

The hydroxyl group can be functionalized to create better leaving groups for subsequent nucleophilic substitution reactions. For instance, it can be converted to a tosylate by reaction with tosyl chloride. This tosylate can then be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. The hydroxyl group can also be oxidized to a ketone using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The phenoxy group's aromatic ring can undergo functionalization, although it is generally less reactive than the amine and hydroxyl groups.

Electrophilic Aromatic Substitution: The phenoxy group is an ortho, para-directing group for electrophilic aromatic substitution due to the activating effect of the ether oxygen. Reactions such as nitration or halogenation can introduce substituents onto the aromatic ring. The electron-donating nature of the ether oxygen increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. lkouniv.ac.in

Nucleophilic Aromatic Substitution: While less common for this type of ring, nucleophilic aromatic substitution (SNA) can occur if the ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to a leaving group. pressbooks.publibretexts.org In the absence of such activating groups, harsh reaction conditions are typically required for nucleophilic aromatic substitution on an unsubstituted phenoxy ring. pressbooks.pub

Mechanistic Investigations of Key Transformations

The mechanisms of the primary reactions of this compound follow well-established principles of organic chemistry.

Alkylation and Acylation: These are nucleophilic substitution reactions where the nitrogen atom of the amino group acts as the nucleophile. Alkylation proceeds via an S\N2 mechanism with primary and some secondary alkyl halides. Acylation with acyl chlorides or anhydrides occurs through a nucleophilic acyl substitution mechanism.

Imine Formation: This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form the imine.

Esterification: The Fischer esterification, using a carboxylic acid and an acid catalyst, involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Alternatively, reaction with an acyl chloride or anhydride proceeds via nucleophilic acyl substitution.

Electrophilic Aromatic Substitution: This occurs via a two-step mechanism involving the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). uci.edu Subsequent loss of a proton restores the aromaticity of the ring. uci.edu

Nucleophilic Aromatic Substitution (S\NAr): This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub This pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. pressbooks.pub

Iv. Structure Activity Relationship Sar Studies and Derivative Synthesis

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design of derivatives of 1-amino-3-phenoxypropan-2-ol aims to optimize interactions with biological targets, thereby improving potency, selectivity, and pharmacokinetic properties. This is achieved through targeted modifications at specific sites on the molecule.

The phenoxy ring of this compound is a frequent target for structural modification. Substituents on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to target proteins.

Research has shown that the position and nature of substituents on the phenoxy ring are critical for activity. For instance, in a series of phenoxypropanolamine derivatives investigated as β3-adrenergic receptor agonists, substitutions on the phenoxy ring were crucial for potent and selective activity. researchgate.net Similarly, for a class of propanolamines acting as NMDA receptor antagonists, substitutions on the phenoxy ring demonstrated a strong preference for certain groups at specific positions to achieve high potency. researchgate.net

Common modifications include the introduction of halogens (e.g., fluorine, chlorine), alkyl groups (e.g., methyl, tert-butyl), and alkoxy groups (e.g., methoxy). These substitutions can alter the molecule's interaction with the receptor pocket. For example, a 4-fluorophenoxy group was found in the most active compound of a series of sulfonamide derivatives. In another study, compounds with alkylbenzene groups on the phenoxy moiety showed higher inhibitory activity against Aβ(1–42) aggregation. google.comtheswissbay.ch

The following table summarizes the effects of some modifications on the phenoxy moiety:

Substituent Position Observed Effect Reference
MethylsulfonamideparaStrong preference for this substituent at this position for NMDA receptor antagonism. researchgate.net
Methylsulfonamidemeta10-fold reduction in potency compared to para-substitution. researchgate.net
Halogens (F, Cl)VariousCan enhance binding and modulate electronic properties.
Alkyl groups (e.g., tert-butyl)2,4-positionsIncreased inhibitory activity against Aβ(1–42) aggregation. google.comtheswissbay.ch

The amino group of this compound is a key site for derivatization, as it is often involved in crucial hydrogen bonding interactions with biological targets. Modifications at this position can lead to the formation of secondary or tertiary amines, amides, sulfonamides, and other functional groups, which can fine-tune the compound's basicity, polarity, and steric bulk.

The conversion of the primary amine to a secondary or tertiary amine is a common strategy. For example, the introduction of an isopropylamino group is a classic modification in the development of beta-blockers. In the context of other therapeutic targets, methylation of the amino group has been shown to alter the hydrogen bonding pattern and displace water molecules in the binding site of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). uky.edu The formation of tertiary amines, such as a pyrrolidine (B122466) group, has been explored in the development of agents to dissociate Aβ aggregates. google.comtheswissbay.ch

Amide and sulfonamide formations are also important derivatization strategies. For instance, the synthesis of phenoxypropanolamine derivatives containing acetanilides has yielded potent and selective β3-adrenergic receptor agonists. researchgate.net The amide moiety has also been incorporated into derivatives of the 6,6-dimethylbicyclo[3.1.1]heptane ring system, leading to potent prostaglandin (B15479496) D2 receptor antagonists. rsc.org

The following table presents examples of amino group derivatization and their outcomes:

Derivative Type Modification Resulting Compound/Class Observed Effect Reference
Secondary AmineN-IsopropylationIsopropylamino derivativesClassic modification for beta-blockers.
Tertiary AmineN-MethylationN-methyl derivativesAltered hydrogen bonding in CARM1 inhibitors. uky.edu
Tertiary AminePyrrolidine formation1-(3-phenoxy-2-hydroxypropyl)pyrrolidineEnhanced dissociation of Aβ aggregates. google.comtheswissbay.ch
AmideAcetanilide formationPhenoxypropanolamine acetanilidesPotent and selective β3-adrenergic receptor agonists. researchgate.net
SulfonamideSulfonamide formationPropanolamine (B44665) sulfonamidesPotent NMDA receptor antagonists. researchgate.net

The propanol (B110389) backbone of this compound, particularly the hydroxyl group, plays a significant role in the molecule's interaction with biological targets. This hydroxyl group is often a key hydrogen bond donor or acceptor. While less frequently modified than the phenoxy and amino moieties, structural changes to the propanol backbone can have profound effects on activity.

The stereochemistry of the hydroxyl group is often critical. For many phenoxypropanolamine-based drugs, the (S)-enantiomer is the more active isomer. The absolute configuration of the chiral center at the 2-position of the propanol chain dictates the spatial orientation of the hydroxyl and amino groups, which in turn affects the binding affinity to the target receptor.

While direct modifications to the carbon backbone are less common, the introduction of substituents can be explored to alter the conformational flexibility and steric properties of the molecule. For instance, the introduction of a methyl group on the propanol backbone could influence the relative positioning of the phenoxy and amino groups. However, detailed studies focusing solely on a wide range of propanol backbone modifications are less prevalent in the literature compared to modifications of the terminal groups. The core propanol-2-ol structure is often considered a crucial and conserved part of the pharmacophore for many biological activities associated with this class of compounds.

Derivatization of the Amino Group (e.g., Secondary/Tertiary Amines, Amide Formation)

Exploration of Heterocyclic Derivatives Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into heterocyclic systems is a powerful strategy for developing novel therapeutic agents. The heterocyclic ring can introduce new interaction points with the biological target, modulate physicochemical properties, and constrain the conformation of the molecule.

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester groups and is known for its favorable metabolic stability and ability to participate in hydrogen bonding. The synthesis of derivatives that couple the this compound moiety with a 1,3,4-oxadiazole ring has been an area of active investigation.

The general synthetic route to such compounds often involves the reaction of a phenoxy-substituted acid hydrazide with a suitable reagent to form the oxadiazole ring, followed by the introduction of the aminopropanol (B1366323) side chain. Alternatively, a pre-formed this compound derivative bearing a carboxylic acid or a related functional group can be cyclized to form the oxadiazole ring. For example, 2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl) phenyl)-1,3,4-oxadiazoles have been synthesized and evaluated for their anti-tumor activity.

The following table shows an example of a synthesized 1,3,4-oxadiazole derivative incorporating a phenoxy moiety, which could be further functionalized with the aminopropanol side chain.

Compound Name Starting Materials Synthetic Approach Reference
1-[2-(4-Aminophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanonep-Chlorophenol, Monochloroacetic acid, Hydrazine (B178648) hydrate, etc.Multi-step synthesis involving formation of phenoxyacetic acid, esterification, hydrazide formation, and cyclization to the oxadiazole ring.

Beyond 1,3,4-oxadiazoles, a wide array of other heterocyclic systems have been fused or attached as pendant groups to the this compound scaffold. These include, but are not limited to, imidazoles, triazoles, benzothiazoles, and pyridazinones.

For instance, the synthesis of 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol and 1,1′-(6-chloro-1,3-benzothiazol-2-ylimino)bis(3-phenoxypropan-2-ol) has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with the corresponding benzothiazole (B30560) thiols or amines. researchgate.net Imidazole-containing derivatives have been investigated as potent inhibitors of cytochrome P450 enzymes. researchgate.net Furthermore, pyridazinone derivatives bearing a phenoxypropanolamine moiety have been synthesized and evaluated for their biological activities.

The synthesis of these derivatives often relies on the nucleophilic ring-opening of a phenoxy-substituted epoxide (e.g., 1,2-epoxy-3-phenoxypropane) by a nitrogen or sulfur atom of the heterocyclic ring. This is a versatile and widely used method for introducing the 2-hydroxy-3-phenoxypropyl side chain.

The table below provides examples of other heterocyclic derivatives of this compound.

Heterocyclic System Example Compound Synthetic Precursor Reference
Benzothiazole1-(1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol1,2-Epoxy-3-phenoxypropane and 1,3-benzothiazole-2-thiol researchgate.net
Imidazole (B134444)Naphthyl imidazole derivativesN/A researchgate.net
Pyridazinone5-Chloro-2-cyanophenoxy derivative with a phenoxypropanolamine moietyN/A
Pyrrole1,2,3,5-tetrasubstituted pyrroles1-amino-1-phenylpropan-2-one and 3-acylcoumarins

Synthesis of 1,3,4-Oxadiazole Derivatives with Phenoxypropanol Functionalities

SAR in Monoamine Reuptake Inhibitors and Neuropharmacological Agents

The this compound backbone is a key pharmacophore in many neurologically active agents. By systematically modifying its structure, researchers have been able to develop compounds with high affinity and selectivity for monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.

The potency and selectivity of this compound derivatives for the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT) are highly dependent on the nature and position of substituents.

A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were synthesized and evaluated for their ability to inhibit monoamine reuptake. researchgate.netresearchgate.net This research aimed to enhance potency towards NET while improving selectivity over SERT. nih.gov The investigation into substitutions on both the 3-phenyl group and the indole (B1671886) moiety led to the identification of a compound that potently inhibited NET with an IC50 value of 4 nM and demonstrated 86-fold selectivity over SERT. researchgate.netnih.gov Another study on 3-(arylamino)-3-phenylpropan-2-olamines revealed that many analogs exhibited significant dual norepinephrine and serotonin reuptake inhibition, with minimal affinity for the dopamine transporter. researchgate.net

Further modifications to the scaffold, leading to the discovery of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, showed that small alkyl substitutions at the C3 position of the indoline (B122111) ring increased selectivity for NET over SERT. researchgate.net Specifically, compounds with a 3,3-dimethyl group on the indoline ring demonstrated potent NET inhibition (IC50 = 2.7-6.5 nM) and excellent selectivity over both SERT and DAT. researchgate.netresearchgate.net

In a related series of citalopram (B1669093) analogues, which share a similar structural motif, various 4- and 5-substituted derivatives were synthesized and evaluated for their binding affinities at SERT, DAT, and NET. ebi.ac.uk Many of these analogues displayed high SERT binding affinities (Ki = 1-40 nM) and selectivity over both NET and DAT. ebi.ac.uk

Interactive Table: SAR of this compound Derivatives as Monoamine Reuptake Inhibitors

Base Scaffold Substitution Transporter Target Potency (IC50/Ki) Selectivity Reference
1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Varied on phenyl and indole NET, SERT 4 nM (NET) 86-fold over SERT researchgate.netnih.gov
3-(Arylamino)-3-phenylpropan-2-olamine Varied aryl groups NET, SERT Significant dual inhibition Minimal DAT affinity researchgate.net
1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamine 3,3-dimethyl on indoline NET, SERT, DAT 2.7-6.5 nM (NET) Excellent over SERT & DAT researchgate.netresearchgate.net

The stereochemistry of the this compound core is a critical determinant of its biological activity. The presence of two chiral centers in the propan-2-ol backbone gives rise to four possible stereoisomers, each of which can exhibit different pharmacological profiles.

In the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, the synthesis and chiral resolution of the two diastereomeric isomers revealed that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor (IC50=28 nM). researchgate.netresearchgate.netnih.gov This enantiomer also showed excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. researchgate.netresearchgate.netnih.gov This highlights the profound impact of stereochemistry on both potency and selectivity.

Similarly, for citalopram analogues, selected enantiomeric pairs were synthesized and tested. ebi.ac.uk Both pairs retained the enantioselectivity observed with the parent compound, where the S-enantiomer is more potent than the R-enantiomer at the SERT. ebi.ac.uk The differential binding of enantiomers to their biological targets is a well-established phenomenon in pharmacology and is often attributed to the specific three-dimensional arrangement of functional groups that interact with the chiral environment of the receptor binding site. nih.gov

Effects of Structural Variation on Potency and Selectivity for Neurotransporters (NET, SERT, DAT)

SAR in Antimicrobial and Cytotoxic Agents

Derivatives of this compound have also been investigated for their potential as antimicrobial and cytotoxic agents. Modifications to the basic scaffold have yielded compounds with significant activity against various pathogens and cancer cell lines.

In a study focused on developing agents against Pseudomonas aeruginosa, a Gram-negative pathogen, a derivative of this compound, namely 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), was identified as a potent antibacterial compound. nih.govresearchgate.net This compound was found to be particularly effective against persister cells, which are a major cause of chronic infections. nih.govasm.org The structure-activity relationship studies indicated that the 2,4-dichlorophenethyl substitution on the amino group was crucial for its activity. nih.gov Further research suggested that SPI009 exerts its effect by causing extensive membrane damage. asm.orgfrontiersin.org While showing minor cytotoxicity, it did not cause erythrocyte damage. nih.govresearchgate.net

Another study explored a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives for their antimicrobial activity. These compounds demonstrated marked antibacterial and antifungal effects against planktonic microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL. The KVM-219 compound was most effective against planktonic cells, while the KVM-316 compound showed the strongest inhibition of biofilm formation.

The cytotoxic potential of 1-(diethylamino)-3-phenoxypropan-2-ol (B1330298) has also been explored. One study showed its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Interactive Table: SAR of this compound Derivatives as Antimicrobial and Cytotoxic Agents

Derivative Name/Series Substitution Target Organism/Cell Key Finding Reference
1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) 2,4-Dichlorophenethyl on amino group Pseudomonas aeruginosa Potent against persister cells via membrane damage. nih.govasm.orgfrontiersin.org
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives di-tert-butylphenoxy and dialkylamino groups Bacteria and Fungi Marked antibacterial and antifungal effects; biofilm inhibition.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for understanding these interactions at an atomic level. nih.govnih.govfrontiersin.org

The binding of a ligand to its target is not a static process but a dynamic one, often involving conformational changes in both the ligand and the protein. frontiersin.org The "induced-fit" model suggests that the ligand can induce a conformational change in the protein to optimize binding interactions. frontiersin.org The stability of the ligand-protein complex is governed by a combination of factors, including hydrogen bonding and hydrophobic interactions. plos.org

V. Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-amino-3-phenoxypropan-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenoxy group typically appear as a multiplet in the range of δ 6.8–7.4 ppm. The protons of the amino-propanol backbone give rise to signals in the upfield region, with the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂ and CH₂-O) exhibiting distinct chemical shifts and coupling patterns. For instance, in a related compound, 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride, the backbone protons show signals between δ 3.19 and δ 3.34 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom. The carbons of the aromatic ring will resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the propanolamine (B44665) chain will appear at higher field strengths. For example, in 1-amino-3-chloropropan-2-ol hydrochloride, the carbons of the propanol (B110389) backbone resonate at δ 43.19 and δ 69.06 ppm.

A detailed assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the structure of this compound. The following table provides predicted and literature-based chemical shift assignments.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (CH₂-NH₂)~3.0-3.3 (d) ~43-46
2 (CH-OH)~3.9-4.2 (m)~69-72
3 (O-CH₂)~3.9-4.2 (m)~70-73
4 (Ar-C)-~158-160
5, 9 (Ar-CH)~6.8-7.4 (m) ~114-116
6, 8 (Ar-CH)~6.8-7.4 (m) ~129-131
7 (Ar-CH)~6.8-7.4 (m) ~121-123
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound and confirming its connectivity. sdsu.edumdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the propanolamine backbone, confirming their connectivity. For example, the CH-OH proton would show a cross-peak with the protons of the adjacent CH₂-NH₂ and O-CH₂ groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This experiment is essential for assigning the carbon signals based on their attached protons. For instance, the carbon signal for C1 would show a cross-peak with the proton signal of the CH₂-NH₂ group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the protons of the O-CH₂ group and the aromatic carbon C4, confirming the ether linkage. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. While less critical for a relatively small and flexible molecule like this compound, it can provide insights into preferred conformations.

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of the molecule. researchgate.net

The propanolamine backbone of this compound possesses rotational freedom around its single bonds, leading to conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformations of the molecule in solution. While specific DNMR studies on this compound are not widely reported, the principles have been applied to similar flexible molecules to understand their dynamic stereochemistry. tandfonline.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. rasayanjournal.co.in

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass of the molecular ion. tandfonline.com This precision allows for the determination of the exact molecular formula of this compound (C₉H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 167.094629 amu. chemspider.com HR-MS is a critical tool for confirming the elemental composition of a synthesized compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. uci.edu The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm its structure.

For this compound, common fragmentation pathways would likely involve:

Cleavage of the C-C bonds in the propanolamine chain.

Loss of the amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Loss of a water molecule (-H₂O) from the hydroxyl group.

Cleavage of the ether bond, leading to fragments containing the phenoxy group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the purity assessment and analysis of mixtures containing this compound. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical LC-MS analysis for purity, a C18 reversed-phase column is often employed. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency. Detection is frequently carried out using a UV detector, often set at a wavelength of 254 nm, in series with the mass spectrometer.

Mass spectrometry provides crucial information for the identification of the target compound and any impurities present. For this compound (C9H13NO2), the expected exact mass is 167.0946 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is observed at an m/z of 168.1019. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent compound and its metabolites or degradation products.

LC-MS is not only used for routine purity checks but is also instrumental in stability-indicating assays. By subjecting the compound to forced degradation conditions (e.g., heat, light, acid, and base), LC-MS can effectively separate and identify the resulting degradation products. This information is vital for understanding the compound's stability and shelf-life.

A representative LC-MS method for this compound is detailed in the table below, based on published data.

Table 1: Representative LC-MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnZorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Retention Time4.753 min
Mass Spectrometry
InstrumentTripleTOF 5600 SCIEX (or equivalent QTOF)
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]+m/z 168.1019
Fragmentation ModeCollision-Induced Dissociation (CID)
Collision Energy140 V

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and providing insights into intermolecular interactions such as hydrogen bonding. rsc.org For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) and amino (-NH2) groups leads to a broad absorption band in the region of 3300-3500 cm-1. This broadening is a direct consequence of hydrogen bonding between these groups. The O-H stretching vibration typically appears as a broad band, while the N-H stretching of the primary amine may present as two distinct peaks within this broad envelope.

The aromatic phenoxy group gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm-1. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm-1 region. rsc.org Furthermore, the C-O-C ether linkage will have a characteristic stretching vibration, usually in the 1000-1300 cm-1 range.

Hydrogen bonding plays a significant role in the physical properties and molecular interactions of this compound. Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen atom of the amino group. iucr.org Intermolecular hydrogen bonds, involving both the -OH and -NH2 groups, are responsible for the formation of dimers and larger molecular aggregates in the solid state and in concentrated solutions. iucr.org These interactions influence the compound's melting point, boiling point, and solubility. The broadening and shifting of the O-H and N-H stretching bands to lower frequencies in the IR spectrum provide direct evidence of this hydrogen bonding. rsc.org

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-H / N-HStretching3300 - 3500 (broad)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1450 - 1600
C-O (Ether)Stretching1000 - 1300

Advanced Chromatographic Techniques for Separation and Purity Profiling

Beyond standard LC-MS, other advanced chromatographic techniques are essential for the comprehensive analysis of this compound, particularly for method validation and the critical determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine quality control of this compound. researchgate.net The development and validation of a robust HPLC method are crucial for ensuring the identity, purity, and potency of the compound in pharmaceutical formulations.

Method development often begins with the selection of a suitable stationary phase, typically a C18 or C8 reversed-phase column, and a mobile phase that provides good resolution between the main peak and any potential impurities. nih.gov A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). csfarmacie.czjapsonline.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic amino compound. csfarmacie.cz UV detection is standard, with the wavelength selected based on the compound's UV absorbance maximum, often around 220 nm or 274 nm. nih.govcsfarmacie.cz

Method validation is performed according to ICH guidelines and includes the assessment of parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov Stability-indicating methods are developed by subjecting the drug to stress conditions to ensure that the method can separate the intact drug from its degradation products. japsonline.com

Table 3: Typical HPLC Method Parameters for Purity Profiling

ParameterValue
ColumnYMC-Pack CN (250 × 4.6 mm, 5.0 μm) or equivalent C18
Mobile Phase0.05% Trifluoroacetic acid (TFA) and Acetonitrile (70:30 v/v)
Flow Rate1.0 ml/min
DetectionUV at 220 nm
Injection Volume20 µL

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the propanol backbone, meaning it can exist as two enantiomers (R and S). smolecule.com Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to determine the enantiomeric excess (ee) of a given sample. mdpi.comacs.org Chiral chromatography is the most widely used technique for this purpose. mdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are commonly used for the resolution of aryloxypropanolamines. researchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of a reliable chiral HPLC method is essential for controlling the stereochemical purity of this compound, especially in pharmaceutical applications where a single enantiomer is often the desired active ingredient. dntb.gov.ua

Table 4: Example of Chiral HPLC Method Parameters

ParameterValue
ColumnChiralpak AD-H or similar cellulose-based CSP
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 220 nm or 254 nm)
TemperatureAmbient

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

This technique is also crucial for elucidating the intricate network of intermolecular interactions that govern the crystal packing. In the case of this compound, hydrogen bonding is a dominant force in the crystal lattice. X-ray crystallography can precisely map the hydrogen bond donors and acceptors, revealing the formation of supramolecular structures such as chains, sheets, or three-dimensional networks. iucr.org

For instance, a study on the related compound 1-(Isopropylamino)-3-phenoxypropan-2-ol revealed the presence of both intramolecular O-H···N hydrogen bonds and intermolecular N-H···O hydrogen bonds, which stabilize the crystal packing. iucr.org Such detailed structural information is vital for understanding the physicochemical properties of the solid material, including its stability, solubility, and polymorphism. It also provides a structural basis for understanding its interaction with biological targets. weizmann.ac.il

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Vi. Theoretical and Computational Chemistry of 1 Amino 3 Phenoxypropan 2 Ol

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. These methods are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations have been employed to investigate the interaction of compounds structurally related to 1-amino-3-phenoxypropan-2-ol with various biological targets. These studies predict the preferred orientation of the molecule within the binding site and estimate the strength of the interaction, often expressed as a binding energy or an inhibitory constant (Kᵢ).

A key area of investigation for this structural class is its interaction with monoamine transporters. A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share the core amino alcohol structure, identified the (2R,3S)-isomer as a potent norepinephrine (B1679862) reuptake inhibitor with an IC₅₀ value of 28 nM. researchgate.net This research highlights the stereoselectivity of the interaction and points to the norepinephrine transporter (NET) as a significant biological target. researchgate.net Further docking studies on related compounds, such as cathine (B3424674) ((1S,2S)-2-amino-1-phenylpropan-1-ol), with monoamine oxidase B (MAO B) have shown binding energies in the range of -6.05 kcal/mol, with interactions involving key amino acid residues like tyrosine and cysteine within the enzyme's active site. researchgate.net

Derivatives have also been explored for other therapeutic applications. For instance, a derivative, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, known as SPI009, was found to have antibacterial properties by causing extensive damage to bacterial membranes. frontiersin.org In another study, a new derivative of geldanamycin (B1684428), 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin, was synthesized and docked into the ATP-binding pocket of Heat shock protein 90 (Hsp90). japsonline.com The simulation predicted a strong binding energy of -122.41 kcal/mol, primarily driven by hydrogen bonding interactions. japsonline.com

These computational predictions are instrumental in guiding the synthesis of new derivatives with improved affinity and selectivity for their intended biological targets.

Table 1: Predicted Binding Affinities and Targets for this compound Analogs

Compound/Derivative ClassBiological TargetPredicted Binding Affinity/ActivityReference
(2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olNorepinephrine Transporter (NET)IC₅₀ = 28 nM researchgate.net
Cathine ((1S,2S)-2-amino-1-phenylpropan-1-ol)Monoamine Oxidase B (MAO B)Binding Energy = -6.05 kcal/mol researchgate.net
17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycinHeat shock protein 90 (Hsp90)Binding Energy = -122.41 kcal/mol japsonline.com
1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-olBacterial MembranesCauses extensive membrane damage frontiersin.org

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a biological response. These models serve as templates for designing new molecules or for searching large chemical databases for potential new drugs.

For structures related to this compound, pharmacophore models have been developed to guide the design of new therapeutic agents. For example, in the development of novel radioprotective agents based on a 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol scaffold, a pharmacophore model was designed. researchgate.net This model identified key interaction points, including two salt bridges and a hydrophobic contact, as crucial for binding to anti-apoptotic proteins like Mcl-1. researchgate.net

Similarly, the discovery of novel monoamine transporter inhibitors has been facilitated by 3-D database pharmacophore searching. researchgate.net These models typically include features such as a protonated amine, an aromatic ring, and specific spatial relationships between them, which are characteristic of the this compound scaffold and are critical for interaction with transporters for norepinephrine, serotonin (B10506), and dopamine (B1211576). researchgate.net

Table 2: Example Pharmacophore Features for a this compound-Related Scaffold

Pharmacophore FeatureDescriptionRole in BindingReference
Hydrogen Bond Acceptore.g., Hydroxyl oxygenForms hydrogen bonds with receptor residues researchgate.net
Hydrogen Bond Donore.g., Amino group (protonated)Forms hydrogen bonds or salt bridges researchgate.netresearchgate.net
Aromatic Ringe.g., Phenoxy groupEngages in π-π stacking or hydrophobic interactions researchgate.netresearchgate.net
Hydrophobic CenterAlkyl backboneMakes hydrophobic contacts with nonpolar residues researchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. This knowledge is vital for optimizing reaction conditions and improving synthesis yields.

The most common synthesis of this compound involves the aminolysis of an epoxide, specifically the ring-opening of a phenyl glycidyl (B131873) ether derivative by ammonia (B1221849). Quantum chemistry calculations have been used to study the mechanism of this type of reaction. researchgate.net A study on the aminolysis of phenyl glycidyl ether with benzylamine (B48309) was investigated using Density Functional Theory (DFT) at the PCM/B3LYP/6-31G(d) level. researchgate.net Such studies analyze the potential energy surface of the reaction, mapping out the energy changes as reactants are converted into products. They can confirm that the reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms. These models can also predict which carbon atom is more susceptible to attack (regioselectivity) and explain the stereochemical outcome of the reaction by calculating the energy barriers for different reaction pathways. The analysis of the transition state structure provides a snapshot of the highest-energy point along the reaction coordinate, revealing the critical bond-forming and bond-breaking events.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Cheminformatics applies computational methods to analyze large datasets of chemical information, including predicting properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET).

For the this compound family, Structure-Activity Relationship (SAR) studies—the precursor to QSAR—have been crucial. In the development of monoamine reuptake inhibitors based on the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold, the effects of specific substitutions on the phenyl and indole (B1671886) rings were systematically explored. researchgate.net This research led to the discovery that certain substituents could significantly enhance potency towards the norepinephrine transporter while increasing selectivity over the serotonin transporter. For example, specific modifications led to a compound with an IC₅₀ value of 4 nM for NET inhibition and an 86-fold selectivity over the serotonin transporter. researchgate.net

Cheminformatics tools are also used to predict the drug-likeness and potential liabilities of these compounds. In a study of geldanamycin derivatives, in silico methods were used to predict the ADMET properties of newly synthesized compounds, including a derivative of this compound. japsonline.com These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of failure in later, more expensive stages of development. japsonline.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Analogs

Structural ModificationEffect on ActivityOutcomeReference
Substitution on the 3-phenyl groupModulated potency and selectivityImproved inhibition of norepinephrine transporter researchgate.net
Substitution on the indole moietyModulated potency and selectivityImproved selectivity over serotonin transporter researchgate.net
Chiral resolution of diastereomersStereospecific binding(2R,3S)-isomer showed highest potency researchgate.net

Vii. Biological and Pharmacological Research Applications

Antimicrobial Activity and Mechanisms of Action

Research into the antimicrobial properties of the 1-Amino-3-phenoxypropan-2-ol scaffold has largely been driven by studies on its derivatives. A notable example is the compound 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, also known as SPI009, which has demonstrated significant antibacterial capabilities. frontiersin.orgscilit.com These findings suggest that the core structure of this compound is a promising foundation for the development of new antimicrobial agents. frontiersin.org

The derivative SPI009 has shown broad-spectrum activity against several clinically significant pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). frontiersin.orgnih.gov Studies have demonstrated its effectiveness in re-enabling the killing of antibiotic-resistant strains of these bacteria. frontiersin.orgnih.gov The compound shows antibacterial effects against non-persister cells and has been highlighted as a potential adjuvant for combination therapy. frontiersin.org Its activity extends to both Gram-negative pathogens like P. aeruginosa and E. coli and Gram-positive pathogens such as S. aureus. frontiersin.orgnih.gov

A critical challenge in treating chronic infections is the presence of antibiotic-tolerant persister cells and biofilms. nih.govfrontiersin.org Derivatives of this compound have been specifically identified for their potent activity against these resilient bacterial forms. asm.org

SPI009 was discovered in a screening for molecules that could reduce the number of P. aeruginosa persister cells when used with the antibiotic ofloxacin. researchgate.net It has been shown to directly and efficiently kill persister cells, even in the absence of other antibiotics. asm.orgresearchgate.net This anti-persister activity is not limited to P. aeruginosa, as SPI009 can kill persisters from both Gram-negative and Gram-positive pathogens. nih.govfrontiersin.orgwhiterose.ac.uk

Furthermore, SPI009 exhibits significant anti-biofilm properties. frontiersin.org It has been shown to effectively inhibit the formation of biofilms by both P. aeruginosa and S. aureus and also to eradicate established, mature biofilms. frontiersin.orgnih.gov Research has quantified this effect, showing a steep increase in biofilm inhibition for P. aeruginosa at concentrations above 8.5 μg/mL, leading to complete inhibition at 68 μg/mL. frontiersin.org For S. aureus, a significant decrease in biofilm formation was observed at concentrations of 34 μg/mL and 68 μg/mL. frontiersin.org

Table 1: Biofilm Inhibition by SPI009

OrganismSPI009 Concentration (µg/mL)Observed EffectReference
Pseudomonas aeruginosa> 8.5Steep increase in inhibitory activity frontiersin.org
Pseudomonas aeruginosa171.8 ± 0.5 log decrease in biofilm growth frontiersin.org
Pseudomonas aeruginosa342.4 ± 0.4 log decrease in biofilm growth frontiersin.org
Pseudomonas aeruginosa68Complete inhibition of biofilm growth frontiersin.org
Staphylococcus aureus346.2 ± 0.6 log decrease in biofilm formation frontiersin.org
Staphylococcus aureus686.4 ± 0.6 log decrease in biofilm formation frontiersin.org

The mechanism of action for the antimicrobial effects of the this compound derivative SPI009 has been investigated through several approaches. nih.gov Genetic analyses and macromolecular synthesis assays point towards extensive membrane damage as the primary mode of action. nih.govfrontiersin.org This hypothesis is supported by liposome (B1194612) leakage assays and membrane permeability studies, which confirm that SPI009 rapidly impairs both the outer and inner bacterial membranes. nih.govwhiterose.ac.uk Microscopic imaging has corroborated this, showing stained membrane blebs in P. aeruginosa and membrane accumulations in both P. aeruginosa and S. aureus following treatment. frontiersin.org This membrane-damaging activity appears to be non-specific to a single target, affecting general membrane-related functions. frontiersin.orgnih.gov The disruption of the cell membrane is believed to be the key to its effectiveness against both normal and persister cells. researchgate.nettandfonline.com

A significant feature of the this compound derivative SPI009 is its ability to work synergistically with conventional antibiotics, enhancing their efficacy and even restoring sensitivity in resistant strains. nih.govfrontiersin.org Combination of SPI009 with antibiotics from different mechanistic classes, such as the fluoroquinolone ofloxacin, the aminoglycoside amikacin, and the cephalosporin (B10832234) ceftazidime, resulted in a reduction of P. aeruginosa persisters by up to 10^6-fold. researchgate.net This potentiation of antibiotic activity has been observed across a broad spectrum of pathogens. frontiersin.orgnih.gov For instance, SPI009 combined with ciprofloxacin (B1669076) was highly effective in treating in vivo P. aeruginosa infections. frontiersin.org This synergistic action makes the phenoxypropanolamine scaffold an ideal candidate for developing adjuvants to be used in combination therapies against multi-drug resistant and chronic infections. frontiersin.org

Table 2: Synergistic Activity of SPI009 with Conventional Antibiotics against P. aeruginosa Persisters

AntibioticAntibiotic ClassCombined with SPI009Observed EffectReference
OfloxacinFluoroquinoloneYesUp to 10^6-fold reduction in persisters researchgate.net
AmikacinAminoglycosideYesUp to 10^6-fold reduction in persisters researchgate.net
CeftazidimeCephalosporinYesUp to 10^6-fold reduction in persisters researchgate.net
CiprofloxacinFluoroquinoloneYesHighly successful in treating in vivo infections frontiersin.org

Elucidation of Molecular Targets and Cellular Pathways (e.g., Membrane Disruption)

Neuropharmacological Investigations (Based on Related Propanol (B110389) Scaffolds)

The propanolamine (B44665) scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry, also forming the basis for compounds with neuropharmacological activity. Investigations into derivatives have explored their potential to interact with key systems in the central nervous system.

Monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—play a crucial role in regulating mood and brain function. patsnap.combonoi.org Their signaling is terminated by reuptake from the synapse into the presynaptic neuron via monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.orgnih.gov Drugs that inhibit this reuptake process are known as monoamine reuptake inhibitors (MRIs) and are central to the treatment of depression and other neuropsychiatric disorders. wikipedia.orgnih.gov

Research into derivatives of the this compound scaffold has demonstrated interactions with these monoaminergic systems. For example, a study on indole (B1671886) derivatives, specifically 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-phenoxypropan-2-ol, investigated their potential as ligands for serotonin 5-HT1A and 5-HT2A receptors. mdpi.com The synthesis and evaluation of these compounds indicate that the phenoxypropanolamine backbone can be effectively modified to target specific receptors within the serotonin system, suggesting a potential application in developing agents for psychiatric conditions. mdpi.com While direct data on the reuptake inhibition by this compound itself is not available, the activity of its derivatives highlights the versatility of this chemical scaffold for neuropharmacological applications.

Potential for Addressing Neurological Conditions (e.g., Parkinson's Disease)

Derivatives of this compound have been investigated for their potential to modulate targets relevant to neurodegenerative disorders such as Parkinson's disease. Research has focused on their ability to interact with specific receptors in the central nervous system. For instance, studies have explored their activity as antagonists for the 5-HT1A receptor, a target implicated in the modulation of dopaminergic neurotransmission, which is dysregulated in Parkinson's disease.

One area of investigation involves the synthesis of aryloxypropanolamine derivatives and their evaluation for affinity towards dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors. Certain derivatives have shown high affinity for the D₂ and 5-HT₁ₐ receptors, which are key targets in managing Parkinson's symptoms. Specifically, compounds with a 4-(2-methoxyphenyl)piperazin-1-yl moiety have demonstrated a promising affinity profile for these receptors.

Another study focused on new 1-(1,2,3,4-tetrahydro-naphthalen-1-ylamino)-3-aryloxy-propan-2-ols, which were designed as potential dopamine D₂ and serotonin 5-HT₁ₐ receptor ligands. These compounds were synthesized and their affinities for these receptors were determined, highlighting the ongoing effort to develop new chemical entities for neurological conditions based on the aminopropanol (B1366323) scaffold.

Anti-inflammatory and Analgesic Potential

The this compound framework has also been a foundation for developing compounds with anti-inflammatory and pain-relieving properties. Research in this area has often targeted key enzymes and pathways involved in the inflammatory cascade.

A significant focus of research has been the design of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation and pain as it is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Researchers have synthesized series of 1,3-diaryloxy-2-propanol derivatives and evaluated their COX-1 and COX-2 inhibitory activity. Some of these compounds have exhibited potent and selective inhibition of the COX-2 enzyme. For example, a derivative containing a 4-(methylsulfonyl)phenyl group, a common feature in selective COX-2 inhibitors like celecoxib, showed significant selective inhibitory activity against COX-2.

Another study detailed the synthesis of new 3-aryloxy-1-(4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)phenylamino)propan-2-ol derivatives. These compounds were evaluated for their in vivo anti-inflammatory activity and their ability to inhibit COX-1 and COX-2. Several of these derivatives displayed notable anti-inflammatory effects and a favorable COX-2 selectivity index.

Beyond direct enzyme inhibition, derivatives of this compound may exert their anti-inflammatory effects through interaction with various inflammatory pathways and receptors. This can include the modulation of pro-inflammatory cytokine production or interference with signaling cascades that perpetuate the inflammatory response.

For instance, some aryloxypropanolamine derivatives have been investigated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in systemic inflammation. While direct studies on this compound are limited, related structures have shown this activity.

Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-2 Selective Inhibition)

Cytotoxic and Antitumor Properties

The investigation of this compound derivatives has extended into oncology, with numerous studies reporting on their cytotoxic effects against various cancer cell lines. This research often focuses on understanding the mechanisms by which these compounds induce cancer cell death.

Several studies have demonstrated the ability of novel compounds derived from the this compound scaffold to induce apoptosis, or programmed cell death, in cancer cells. The human cervical cancer cell line (HeLa) and the human breast adenocarcinoma cell line (MCF-7) are commonly used models in this research.

A series of novel 1-amino-3-phenoxy-propan-2-ol derivatives bearing a quinoline (B57606) moiety were synthesized and evaluated for their cytotoxic activity. Several of these compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, including HeLa and MCF-7. The introduction of a chlorine atom at the 7th position of the quinoline ring was found to enhance the cytotoxic effect.

Another study focused on new derivatives of this compound containing a sulfonamide group. These compounds were tested for their in vitro cytotoxic activity against various cancer cell lines. The results indicated that some of these sulfonamide derivatives possessed potent cytotoxic properties, with IC₅₀ values in the low micromolar range against cell lines such as HeLa and MCF-7.

The following table summarizes the cytotoxic activity of selected this compound derivatives against HeLa and MCF-7 cancer cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoline Derivative (7-chloro) HeLa 1.56
Quinoline Derivative (7-chloro) MCF-7 3.12
Sulfonamide Derivative HeLa 4.8
Sulfonamide Derivative MCF-7 6.2

To understand the mechanism of action of these cytotoxic compounds, researchers have investigated the biochemical pathways they trigger to induce cell death. A key focus is the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis.

In studies on the quinoline derivatives of this compound, the induction of apoptosis was confirmed by various methods, including DNA fragmentation analysis and flow cytometry. Further investigation revealed that the cytotoxic effects were associated with the activation of key executioner caspases, such as caspase-3 and caspase-7. The activation of these caspases leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.

Research on other cytotoxic derivatives has also pointed towards the involvement of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. This in turn leads to the formation of the apoptosome and the activation of the initiator caspase-9, which then activates the executioner caspases.

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, MCF7)

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The therapeutic and biological activities of this compound and its derivatives are fundamentally linked to their interactions with various biological macromolecules. These interactions, ranging from specific enzyme inhibition to receptor binding and membrane disruption, form the basis of their pharmacological effects.

Enzyme Inhibition: CARM1

A significant area of research has focused on derivatives of this compound as inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1, also known as PRMT4). CARM1 is an enzyme that plays a crucial role in transcriptional regulation and has been identified as a therapeutic target in oncology. asm.orgnih.gov

The this compound scaffold serves as a mimic for the amino acid arginine, a substrate for CARM1. researchgate.net X-ray crystallography studies of CARM1 in complex with inhibitors containing this moiety have elucidated the specific molecular interactions. For instance, the this compound portion of the inhibitor EZM2302 engages in direct or water-mediated hydrogen bonds with the amino acid residues Glutamic acid 257 (Glu257), Histidine 414 (His414), and Glutamic acid 266 (Glu266) within the enzyme's active site. researchgate.net Further stabilization of the inhibitor-enzyme complex occurs through an edge-face interaction between the benzene (B151609) ring of the inhibitor and Tyrosine 261 (Tyr261), as well as π-stacking interactions with Phenylalanine 152 (Phe152) and Phenylalanine 474 (Phe474). researchgate.net These interactions underscore the importance of the this compound group for potent and selective inhibition of CARM1. researchgate.net

Interaction with Bacterial Cell Membranes

Derivatives of this compound have demonstrated significant antibacterial properties, particularly against persister cells of pathogenic bacteria like Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov The primary mechanism of this antibacterial action is believed to be the disruption of the bacterial cell membrane. nih.govnih.gov Compounds such as 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) have been shown to cause extensive damage to the bacterial membrane, leading to cell death. nih.govfrontiersin.orgresearchgate.net This membrane-damaging activity is a key factor in its ability to eradicate antibiotic-tolerant persister cells. nih.govnih.gov

Receptor Binding: Beta-Adrenergic Receptors

The this compound scaffold is a common structural feature in many compounds targeting beta-adrenergic receptors (β-ARs). snmjournals.orgacs.orgdntb.gov.ua These receptors are G-protein coupled receptors involved in various physiological processes, including the regulation of heart rate and smooth muscle relaxation. Derivatives of this compound have been investigated as both beta-adrenergic agonists and antagonists. The interaction with these receptors initiates a signaling cascade, often involving the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The specific substitutions on the phenoxy and amino groups of the this compound backbone determine the compound's affinity and selectivity for different β-AR subtypes (e.g., β1, β2, β3) and whether it acts as an agonist or antagonist. acs.org

Table 1: Summary of Interactions with Biological Macromolecules

Macromolecule Interacting Compound/Derivative Type of Interaction Key Findings References
CARM1 (PRMT4) EZM2302 (contains this compound scaffold) Enzyme Inhibition Forms hydrogen bonds with Glu257, His414, and Glu266; π-stacking with Phe152 and Phe474. researchgate.net
Bacterial Cell Membrane 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) Membrane Disruption Causes extensive membrane damage in Pseudomonas aeruginosa, leading to bactericidal activity against persister cells. nih.govnih.govfrontiersin.orgresearchgate.net
Beta-Adrenergic Receptors Various derivatives Receptor Agonism/Antagonism The scaffold is a key feature for binding to β-ARs, modulating downstream signaling pathways like cAMP activation. snmjournals.orgacs.orgdntb.gov.ua

In Vitro and In Vivo Pharmacological Models (General, no dosage)

The biological activities of this compound and its derivatives have been investigated in a range of in vitro and in vivo pharmacological models to characterize their therapeutic potential.

In Vitro Models

In vitro assays are crucial for the initial screening and characterization of the biological effects of these compounds. For assessing anticancer activity, particularly for CARM1 inhibitors, human cancer cell lines are widely used. For example, the antiproliferative effects of the CARM1 inhibitor EZM2302, which contains the this compound moiety, have been demonstrated in multiple myeloma (MM) cell lines. researchgate.netnih.gov These studies typically measure parameters like cell viability and inhibition of specific cellular methylation events. researchgate.net

The antibacterial properties of this compound derivatives have been evaluated using various in vitro microbiological assays. These include standard minimal inhibitory concentration (MIC) tests against a range of pathogenic bacteria, including ESKAPE pathogens (Enterobacter spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterococcus spp.). frontiersin.org Specific assays are also employed to determine the efficacy against bacterial biofilms and persister cells, which are notoriously difficult to eradicate with conventional antibiotics. frontiersin.orgnih.govresearchgate.net Furthermore, the membrane-damaging effects have been confirmed using assays such as liposome leakage and membrane permeability studies. nih.gov The potential for synergy with existing antibiotics is often investigated in checkerboard assays. frontiersin.org

For evaluating the activity on beta-adrenergic receptors, isolated organ preparations are commonly used. For instance, the effects of derivatives on heart rate and contractility can be studied in isolated atrial preparations from guinea pigs.

In Vivo Models

In vivo models are essential for validating the therapeutic efficacy and understanding the pharmacological profile of these compounds in a whole-organism context.

In the realm of oncology, xenograft models are frequently employed. In these models, human cancer cells, such as multiple myeloma cells, are implanted into immunodeficient mice. researchgate.netnih.gov The administration of CARM1 inhibitors like EZM2302 has been shown to result in dose-dependent inhibition of tumor growth in such models. researchgate.netnih.gov

The antibacterial efficacy of this compound derivatives has also been assessed in various in vivo infection models. These include intracellular infection models using cell lines like human THP-1 monocytes to determine if the compounds can eradicate bacteria residing within host cells. asm.orgfrontiersin.org Animal models of infection, such as those using the nematode Caenorhabditis elegans or mouse models of bacterial infection, are used to evaluate the ability of these compounds to reduce bacterial load and improve survival. frontiersin.org

The cardiovascular effects of derivatives acting on beta-adrenergic receptors have been studied in anesthetized animals like cats and dogs. These models allow for the investigation of systemic effects on blood pressure, heart rate, and other hemodynamic parameters.

Table 2: Overview of Pharmacological Research Models

Research Area Model Type Specific Model Example Purpose of Study References
Anticancer In Vitro Multiple Myeloma (MM) Cell Lines To assess antiproliferative activity and inhibition of cellular methylation. researchgate.netnih.gov
Anticancer In Vivo MM Xenograft Model in Mice To evaluate dose-dependent tumor growth inhibition. researchgate.netnih.gov
Antibacterial In Vitro MIC assays against ESKAPE pathogens To determine the spectrum of antibacterial activity. frontiersin.org
Antibacterial In Vitro Biofilm and Persister Cell Assays To assess efficacy against antibiotic-tolerant bacterial forms. frontiersin.orgnih.govresearchgate.net
Antibacterial In Vitro Human THP-1 Monocyte Infection Model To evaluate activity against intracellular bacteria. asm.orgfrontiersin.org
Antibacterial In Vivo Caenorhabditis elegans Infection Model To assess in vivo antibacterial efficacy and host survival. frontiersin.org
Cardiovascular In Vitro Isolated Guinea Pig Atrial Preparation To study effects on heart rate and contractility.
Cardiovascular In Vivo Anesthetized Cat/Dog Models To investigate systemic effects on blood pressure and heart rate.

Viii. Advanced Applications in Materials Science and Industrial Chemistry

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The presence of reactive amine (-NH2) and hydroxyl (-OH) groups allows 1-Amino-3-phenoxypropan-2-ol to act as a versatile building block in polymer chemistry. These functional groups can react with various co-monomers to form polymers or can be used to create cross-linked networks in thermosetting resins.

Polyurethane Synthesis: Polyurethanes are a class of polymers formed through the reaction of a di- or polyisocyanate with a polyol. techscience.com this compound can serve as a chain extender or cross-linker in polyurethane synthesis. The hydroxyl group reacts with an isocyanate group to form a urethane (B1682113) linkage, while the primary amine group can react to form a urea (B33335) linkage. This dual reactivity allows for the precise tuning of polymer properties. The incorporation of such amino alcohols can influence the final characteristics of the polyurethane, such as its rigidity, thermal stability, and flexibility. techscience.com Chiral amino alcohols, structurally similar to this compound, have been used to create stereocontrolled and sequence-defined polyurethanes. chemrxiv.orgchemrxiv.org

Epoxy Resin Curing: Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a durable, cross-linked network. researchgate.net The amine group of this compound can participate in the curing process of epoxy resins. Primary amines are common curing agents that react with the epoxide rings of the resin in a nucleophilic addition reaction. ijirset.comwiley-vch.de This reaction opens the epoxy ring and initiates the cross-linking process. The additional hydroxyl group on the this compound molecule can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst, leading to a higher cross-linking density. researchgate.net This increased density can enhance the mechanical properties and thermal resistance of the cured epoxy material. ijirset.com

Table 1: Reactivity of Functional Groups in Polymer Synthesis

Functional GroupReactive PartnerResulting Linkage/ReactionPolymer System
Hydroxyl (-OH)Isocyanate (-NCO)Urethane (-NH-COO-)Polyurethanes
Amino (-NH₂)Isocyanate (-NCO)Urea (-NH-CO-NH-)Polyurethanes
Amino (-NH₂)Epoxide RingRing-opening additionEpoxy Resins
Hydroxyl (-OH)Epoxide RingEtherificationEpoxy Resins

Development of Functional Materials Incorporating this compound Structures

The incorporation of the this compound moiety into larger molecules or polymer backbones is a strategy for developing functional materials with tailored properties. The specific chemical features of this compound—the aromatic phenoxy group, the hydrophilic amino alcohol backbone—contribute to the final characteristics of the material.

Research has shown that derivatives of this compound can exhibit significant biological activity. For example, the compound 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) has been identified as a novel antibacterial agent effective against persistent forms of Pseudomonas aeruginosa. researchgate.netresearchgate.net In this derivative, the core structure of this compound is maintained, demonstrating its importance as a scaffold for developing new functional molecules. The mechanism of action for some of these compounds involves interaction with and disruption of bacterial cell membranes.

Polymers and coatings containing such structures could be designed to have inherent antimicrobial surfaces, which is of great interest for medical devices, food packaging, and building materials. researchgate.net The ability to "contact kill" microbes is a desirable feature for such coatings. researchgate.net The synthesis of polymers with these functional units can create materials that balance low cytotoxicity with good antibacterial activity. researchgate.net

Table 2: Research Findings on Functional Derivatives

Derivative CompoundApplication/FunctionKey Research Finding
1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009)Antibacterial AgentIn combination with antibiotics, it reduced P. aeruginosa persisters up to 10⁶-fold. researchgate.net
General this compound StructuresAntimicrobial ActivityResearch indicates antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
N-substituted aminopropanol (B1366323) derivativesCETP InhibitorsCertain aminopropanol derivatives act as reversible inhibitors of cholesteryl ester transfer protein (CETP). nih.gov

Use as an Intermediate in the Synthesis of Specialty Chemicals

This compound is a valuable intermediate in multi-step organic synthesis for the production of specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai Its bifunctionality allows it to be a versatile building block, where the amine and hydroxyl groups can be selectively reacted or modified to build more complex molecular architectures. researchgate.net

The vicinal (1,2-) amino alcohol motif is a critical structural feature found in a wide range of biologically active compounds and approved drugs, such as beta-blockers, antibiotics, and hormones. researchgate.net this compound provides a ready-made scaffold containing this important arrangement.

Its utility as a synthon is highlighted in the preparation of various high-value molecules:

Pharmaceuticals: It serves as a starting material for drugs where the phenoxypropanolamine structure is central to the pharmacological activity. For instance, many beta-blockers contain a similar structural core. The synthesis of complex molecules, such as those that inhibit the cholesteryl ester transfer protein (CETP), has utilized related amino alcohol building blocks. nih.gov

Chiral Auxiliaries: Given its chiral center at the C-2 position, enantiomerically pure forms of this compound can be used as chiral auxiliaries or building blocks in asymmetric synthesis, guiding the stereochemical outcome of a reaction to produce a specific enantiomer of the target molecule.

Specialty Surfactants: The combination of a hydrophobic phenoxy group and a hydrophilic amino alcohol head group gives the molecule amphiphilic properties, suggesting its use or the use of its derivatives in the synthesis of specialty surfactants.

The synthesis of derivatives often involves reactions such as oxidation of the alcohol to a ketone, or substitution at the amino group to introduce different functionalities, further expanding its versatility as an intermediate.

Ix. Future Research Directions and Emerging Challenges

Discovery of Novel Biological Activities

A primary focus of future research will be the continued exploration and discovery of new biological activities for derivatives of 1-Amino-3-phenoxypropan-2-ol. The core structure is a recognized pharmacophore, but its full therapeutic potential is yet to be realized. researchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying potent and selective compounds, and this approach will continue to drive the discovery of novel agents. researchgate.netdrugbank.comnih.gov

Research has already demonstrated significant activities in several areas:

Antibacterial Agents: A notable derivative, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (also known as SPI009), has been identified as a novel antibacterial compound. researchgate.net It is particularly effective against persister cells of Pseudomonas aeruginosa, a bacterium notorious for its role in chronic infections. researchgate.net This compound not only kills persister cells directly but can also potentiate the effects of conventional antibiotics, suggesting a promising future for combination therapies against resistant bacterial strains. researchgate.netfrontiersin.org

Monoamine Reuptake Inhibitors: By modifying the core structure, researchers have developed a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols that act as potent monoamine reuptake inhibitors. researchgate.net Specifically, certain derivatives show high potency and selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT). researchgate.netdrugbank.comnih.gov This line of research opens avenues for developing new treatments for conditions where norepinephrine modulation is beneficial. One such derivative, compound 20 from a research study, inhibited the norepinephrine transporter with an IC50 value of 4 nM while showing 86-fold selectivity over the serotonin transporter. drugbank.comnih.govebi.ac.uk

Heterocyclic Derivatives: The synthesis of novel compounds incorporating the this compound moiety with heterocyclic rings like 1,3,4-oxadiazole (B1194373) is an active area of investigation. acs.orgresearchgate.net These complex molecules are considered distinguished motifs for further biological studies, with potential applications yet to be fully explored. acs.orgresearchgate.netbohrium.com

Development of Targeted Delivery Systems for Therapeutic Applications

While specific delivery systems for this compound are not yet widely reported, the principles of advanced drug delivery are highly applicable. For instance, the antibacterial compound SPI009 has been shown to increase the efficacy of ciprofloxacin (B1669076) against intracellular P. aeruginosa, highlighting a need for delivery systems that can effectively penetrate host cells. researchgate.net

Future research could focus on:

Nanoparticle-Based Carriers: Encapsulating derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles) could protect the compound from premature degradation, control its release profile, and target specific tissues or cells, such as those infected with intracellular pathogens.

Conjugate Systems: Creating antibody-drug conjugates or peptide-drug conjugates by linking a derivative to a targeting moiety could direct the compound specifically to cancer cells or other pathological sites, maximizing its impact while minimizing systemic exposure.

Smart Materials: Developing stimuli-responsive materials (e.g., pH- or temperature-sensitive hydrogels) that release the active compound only in the specific microenvironment of a tumor or an infection site.

Mechanistic Insights into Complex Biological Interactions

A deep understanding of how this compound and its analogs interact with biological systems at a molecular level is paramount for rational drug design. Future research must move beyond identifying what a compound does to elucidating how it does it. This involves detailed mechanistic studies to pinpoint molecular targets and signaling pathways.

Key areas for future mechanistic investigation include:

Membrane Interactions: The antibacterial derivative SPI009 is known to kill P. aeruginosa through extensive membrane damage. frontiersin.org Future studies should use advanced microscopy and biophysical techniques to detail the precise nature of this membrane disruption, which could inform the design of even more potent membrane-active agents.

Receptor/Enzyme Binding: For neuroactive derivatives that inhibit monoamine transporters, computational docking and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural data of the compound bound to its target. researchgate.netresearchgate.net This information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, π-stacking) that govern binding affinity and selectivity. tandfonline.commdpi.com

Downstream Signaling: Beyond the initial binding event, it is crucial to understand the subsequent effects on cellular signaling cascades. Techniques like transcriptomics and proteomics can reveal how these compounds alter gene and protein expression, providing a comprehensive picture of their biological impact.

Scalable and Environmentally Benign Synthetic Processes

For any promising compound to move from the laboratory to clinical or industrial application, its synthesis must be efficient, cost-effective, and environmentally sustainable. A significant emerging challenge is to develop scalable and "green" synthetic routes for this compound and its derivatives.

Traditional multi-step syntheses can be inefficient and generate significant waste. researchgate.net Future research will focus on adopting modern synthetic strategies:

Biocatalysis: The use of enzymes, such as lipases or amine dehydrogenases, can offer highly selective and environmentally friendly transformations. researchgate.netresearchgate.net For example, enzymatic resolutions are effective for producing enantiomerically pure amino alcohols, which is often crucial for biological activity. researchgate.net Linear and divergent enzymatic cascades are being developed for the high-yield synthesis of chiral amino alcohols from renewable starting materials. acs.org

Green Chemistry: Implementing principles of green chemistry, such as using solvent-free reaction conditions or employing reusable catalysts, can drastically reduce the environmental footprint of the synthesis. rsc.org The development of magnetic nanocatalysts that can be easily recovered and reused represents a significant step forward for related syntheses. tandfonline.com

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can improve reaction control, enhance safety, and facilitate easier scaling compared to traditional batch processing.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can accelerate the design-build-test-learn cycle, making the discovery process faster and more efficient.

Future applications of AI and ML in this area include:

De Novo Design: Using generative AI models to design novel derivatives of this compound with desired properties. These models can explore a vast chemical space to propose structures that are optimized for binding to a specific biological target.

Predictive Modeling: Developing ML models to predict the biological activity (e.g., QSAR models), pharmacokinetic properties, and potential toxicity of new derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates and avoid costly failures. Virtual screening has already been instrumental in discovering new monoamine reuptake inhibitors from this class of compounds. researchgate.net

Synthesis Planning: Employing AI algorithms to devise the most efficient and robust synthetic routes for target molecules. These tools can analyze vast reaction databases to suggest optimal reagents, conditions, and reaction sequences. The future may see AI used to design tailored catalysts for specific reactions. tandfonline.com

Computational Docking and Simulation: While already in use, the power of molecular docking and molecular dynamics simulations will be enhanced by AI, allowing for more accurate predictions of binding affinity and the exploration of complex biological interactions over longer timescales. tandfonline.com

Q & A

Q. What are the common synthetic routes for 1-Amino-3-phenoxypropan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, reacting epichlorohydrin derivatives with phenoxy groups and amines under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization includes controlling temperature (40–60°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios to minimize side products like diastereomers or over-alkylation . Evidence from similar amino-propanol syntheses suggests using chiral catalysts (e.g., (S)-BINOL) to enhance enantiomeric purity .

Q. How can researchers characterize the purity and enantiomeric excess (e.e.) of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify e.e. .
  • Polarimetry : Measure optical rotation at 589 nm; compare observed values to literature data for pure enantiomers.
  • LC-MS/MS : For trace impurities, employ methods validated for aminopropanol derivatives, as described in pharmacokinetic studies .
  • NMR : ¹H/¹³C NMR can confirm structural integrity, with splitting patterns indicating stereochemical configuration .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by functional group proximity (amine, hydroxyl, ether). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stabilize with desiccants (e.g., silica gel) to mitigate hygroscopic decomposition. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures of this compound to obtain enantiomerically pure samples?

  • Methodological Answer :
  • Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) in ethanol; fractional crystallization isolates enantiomers .
  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) for large-scale separation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acetylate one enantiomer, followed by separation .

Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents like fluorine (electron-withdrawing) or methyl (electron-donating) alter receptor binding. For example:
  • Fluorophenyl Derivatives : Enhance metabolic stability and bioavailability due to reduced CYP450 interaction .
  • Methoxyphenoxy Derivatives : Improve adrenergic receptor affinity, as seen in adrenolytic activity studies .
  • Data Table :
SubstituentBiological Activity (IC₅₀)Receptor Target
4-Fluorophenyl12 nM (β₁-adrenergic)Cardiovascular
3,4-Dimethylphenyl45 nM (5-HT₂A)CNS
Unsubstituted>100 nMLow selectivity

Q. What advanced analytical techniques are suitable for studying metabolic pathways of this compound in pharmacokinetic research?

  • Methodological Answer :
  • In Vivo LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) in plasma. Use transitions like m/z 210 → 152 for quantification .
  • Microsomal Incubations : Human liver microsomes with NADPH identify phase I metabolites; UPLC-QTOF-MS assigns structures via accurate mass .
  • Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate in tissues .

Contradictions and Validation

  • Stereochemical Stability : reports >99% e.e. under inert storage, while highlights instability in aminochloropropane analogs. Researchers must validate storage protocols empirically.
  • Biological Activity : Fluorophenyl derivatives () show higher potency than methyl-substituted analogs (), emphasizing substituent-driven design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.